molecular formula C16H13BrN2O2 B4976746 2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4976746
M. Wt: 345.19 g/mol
InChI Key: LUYUTFJVRYGXHU-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H13BrN2O2 and its molecular weight is 345.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.01604 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

2-Amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, along with similar compounds, has been the subject of crystal structure analysis using X-ray diffraction. These studies provide valuable insights into the molecular structure of such compounds. For instance, Sharma et al. (2015) and Kumar et al. (2016) explored the crystal structures of related carbonitrile compounds, revealing details about their molecular conformation and stabilization through hydrogen bonds (Sharma et al., 2015) (Kumar et al., 2016).

Electrocatalytic Multicomponent Assembling

The compound is used in electrocatalytic multicomponent assembling processes. Vafajoo et al. (2014) demonstrated an efficient procedure for obtaining 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through electrocatalysis. This highlights its potential in synthetic chemistry applications (Vafajoo et al., 2014).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of derivatives of this compound. For example, Nagamani et al. (2019) synthesized a series of derivatives and evaluated their antibacterial and antifungal activity, demonstrating the biological potential of these compounds (Nagamani et al., 2019).

Organocatalyzed Synthesis

The compound has been used in organocatalyzed synthesis processes. Ramireddy et al. (2017) and Ding et al. (2010) described the synthesis of 2-amino-4H-chromene derivatives using various catalysts, showcasing its versatility in organic synthesis [(Ramireddy et al., 2017)](https://consensus.app/papers/organocatalyzed-synthesis-2‐amino‐4h‐chromene-ramireddy/ed8aa3be43e65d24ab4975b3ed0ea4d6/?utm_source=chatgpt) (Ding et al., 2010).

Synthesis of Chromene Derivatives

The compound is central to the synthesis of various chromene derivatives. Fadda and Youssif (2011) investigated reactions leading to the synthesis of chromens, highlighting the chemical reactivity and potential applications of such nitriles in heterocyclic synthesis (Fadda & Youssif, 2011).

X-ray Crystallization Comparison

Comparative studies of X-ray crystallization have been conducted on polyfunctionalized 4H-pyran derivatives, including similar compounds. Sharma et al. (2021) compared the crystallographic properties of these compounds, providing insights into their molecular arrangement and stability (Sharma et al., 2021).

Greener Synthesis Methods

Efforts have been made to synthesize these compounds using environmentally friendly methods. Ramesh et al. (2016) described a greener synthesis approach using 2-aminopyridine as a catalyst, emphasizing the push towards sustainable chemistry (Ramesh et al., 2016).

Ultrasound-Assisted Synthesis

Ultrasound-assistedsynthesis techniques have been employed for the preparation of derivatives of this compound. Chavan et al. (2021) utilized ultrasound irradiations in a green synthesis approach, demonstrating the potential of this method in enhancing the efficiency of chemical reactions (Chavan et al., 2021).

Molecular Structure and Spectral Analysis

The molecular structure and spectral properties of derivatives have been extensively analyzed. Bishnoi et al. (2019) synthesized and characterized a specific derivative, providing detailed insights into its structural and vibrational properties through spectroscopic techniques and density functional theory (DFT) analysis (Bishnoi et al., 2019).

Enantioselective Synthesis

Enantioselective synthesis methods using this compound have been explored. Gao and Du (2012) achieved the enantioselective synthesis of chiral 2-amino-4H-chromene-3-carbonitriles using bifunctional squaramides as catalysts, demonstrating the compound's utility in producing chiral molecules (Gao & Du, 2012).

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-10-6-4-9(5-7-10)14-11(8-18)16(19)21-13-3-1-2-12(20)15(13)14/h4-7,14H,1-3,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYUTFJVRYGXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.